Trimethyl arsenate

Vue d'ensemble

Description

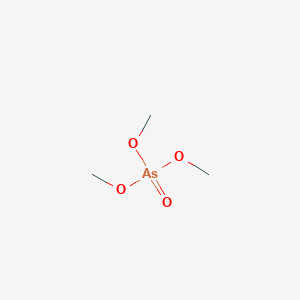

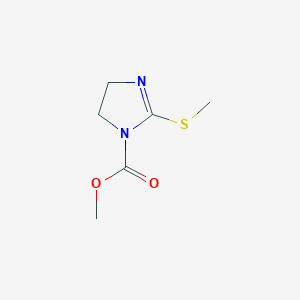

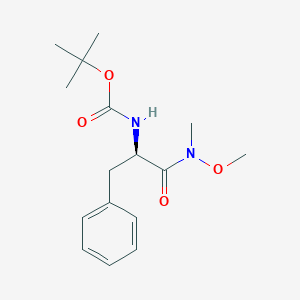

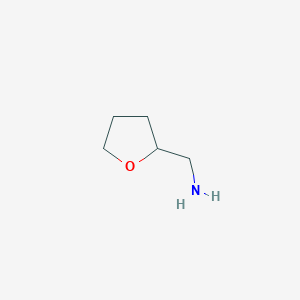

Trimethyl arsenate is an organic compound with the molecular formula CHAsO . It is an organoarsenic compound and a derivative of arsenic acid .

Molecular Structure Analysis

The molecular structure of Trimethyl arsenate consists of one arsenic atom bonded to three methyl groups and an oxygen atom . The exact geometric structure is not clearly mentioned in the available literature.

Physical And Chemical Properties Analysis

Trimethyl arsenate has a molecular weight of 184.023 Da . Its boiling point is 176.1±9.0 °C at 760 mmHg, and it has a vapour pressure of 1.5±0.3 mmHg at 25°C . It has 4 hydrogen bond acceptors and 3 freely rotating bonds .

Applications De Recherche Scientifique

Safer Semiconductor Growth : Trimethyl arsenic is used as a safer alternative for gallium arsenide (GaAs) growth in solar cell fabrication, reducing toxicity by up to 6500 times compared to traditional methods (Partain, Weiss, & McLeod, 2008).

Reduced Toxicity in Film Growth : In the growth of GaAs films, trimethyl arsenic significantly decreases toxic injury hazards and carbon content, offering a safer alternative to arsine (Fraas et al., 1987).

Medical Research : Arsenobetaine, a major organic arsenic compound in marine animals, enhances the viability and morphology of cultured murine bone marrow cells (Sakurai & Fujiwara, 2001).

Metabolism Studies : Dimethylarsinic acid metabolism in rats produces significant concentrations of trimethylated species, revealing important aspects of arsenic metabolism (Adair et al., 2007).

Marine Biology and Ecology : The degradation of arsenobetaine by microorganisms to inorganic arsenic, through intermediates like trimethylarsine oxide, completes the marine arsenic cycle (Hanaoka, Tagawa, & Kaise, 1992).

Environmental and Biological Safety : Organic arsenic compounds like arsenobetaine show weak but significant immunotoxic effects on macrophages and lymphocytes, compared to inorganic arsenic compounds (Sakurai, Kaise, & Matsubara, 1996).

Water Treatment Technologies : Superporous poly(3-acrylamidopropyl)trimethyl ammonium chloride cryogels effectively remove toxic arsenate anions from water environments (Sahiner et al., 2015).

Soil Contamination and Remediation : Research on the role of microbes in controlling arsenic speciation in contaminated soils reveals that microbial impact on arsenic speciation and the production of arsines, including trimethylarsine, is limited (Turpeinen, Pantsar-Kallio, & Kairesalo, 2002).

Cyanobacteria Research : Cyanobacteria can detoxify arsenic, potentially playing a crucial role in arsenic biogeochemistry, by accumulating large amounts of arsenic and producing volatile arsenicals (Yin et al., 2011).

Orientations Futures

Arsenic contamination is a serious environmental problem. Many aspects of arsenic environmental chemistry including contamination of the environment, quantification, mobility, removal, and health hazards are still unclear . Future research could focus on these aspects and the role of organoarsenic compounds like Trimethyl arsenate in these processes.

Propriétés

IUPAC Name |

trimethyl arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOAVUNOSJBFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[As](=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047780 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl arsenate | |

CAS RN |

13006-30-9 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Information on the reproductive and developmental toxicity of inorganic arsenic is available primarily from studies in animals using arsenite and arsenate salts and arsenic trioxide. …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)